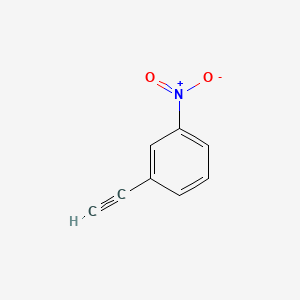

3-Nitrophénylacétylène

Vue d'ensemble

Description

3-Nitrophenylacetylene is a chemical compound that is related to the field of organic chemistry and is characterized by the presence of a nitro group attached to a phenyl ring which is further connected to an acetylene moiety. While the provided papers do not directly discuss 3-Nitrophenylacetylene, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-Nitrophenylacetylene can be achieved through catalytic processes. For instance, nickel-catalyzed cycloadditions are used to synthesize phenylated benzotetraphenes, which involve the reaction of diphenylacetylene with linear phenylenes . Similarly, nickel complexes have been used to catalyze the polymerization of phenylacetylene, which could be a related process to the synthesis of 3-Nitrophenylacetylene .

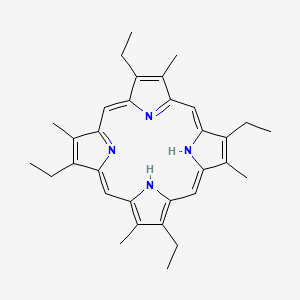

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Nitrophenylacetylene can be complex and is often determined using X-ray crystallography. For example, the structure of a diphenylacetylene nickel complex was elucidated, showing a planar coordination sphere around the nickel atom and providing details on the bond lengths within the molecule . This information can be useful in understanding the structural aspects of 3-Nitrophenylacetylene.

Chemical Reactions Analysis

Chemical reactions involving phenylacetylene derivatives can lead to various products depending on the catalyst and reaction conditions. A nickel monophosphite complex was shown to oligomerize phenylacetylene to 1,2,4-triphenylbenzene with high selectivity . This indicates that 3-Nitrophenylacetylene could potentially undergo similar oligomerization reactions under the right conditions.

Physical and Chemical Properties Analysis

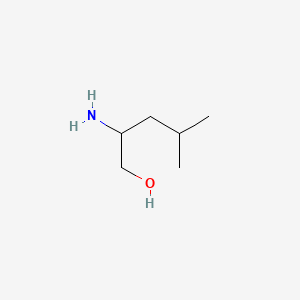

The physical and chemical properties of 3-Nitrophenylacetylene can be inferred from related compounds. For instance, 3-Nitrophenylacetic acid forms a three-dimensional hydrogen-bonded framework structure, which suggests that nitro groups can significantly influence the supramolecular assembly of these compounds . Additionally, the reactivity of nitro olefins in the synthesis of 3-nitrochromans indicates that the nitro group can participate in various chemical transformations .

Applications De Recherche Scientifique

Catalyseur dans les réactions d'hydrogénation

Le 3-Nitrophénylacétylène a été utilisé dans l'hydrogénation sélective des composés nitro . Dans une réaction catalytique de preuve de concept, les nanoparticules intermétalliques PtSn mésopporeuses ont montré une sélectivité catalytique remarquablement contrôlable dépendante de la phase intermétallique et une excellente stabilité catalytique . Cette application est particulièrement importante dans le domaine de la synthèse organique où l'hydrogénation sélective est une étape clé dans de nombreuses réactions.

Synthèse de nanoparticules intermétalliques

Le composé a été utilisé dans la synthèse de nanoparticules intermétalliques mésopporeuses ordonnées . Ces nanoparticules ont une stoechiométrie atomique unique et sont liées par de fortes interactions d'orbitale d . Les nanoparticules présentent des stoechiométries atomiques bien définies et uniques, qui modifient les structures géométriques et électroniques de surface des nanoparticules intermétalliques et augmentent ainsi leur activité catalytique, leur sélectivité et leur stabilité .

Electrocatalyse de piles à combustible

Le this compound a des applications potentielles dans l'électrocatalyse de piles à combustible . Les nanoparticules intermétalliques mésopporeuses ordonnées synthétisées à l'aide de ce composé peuvent être utilisées dans l'électrocatalyse de piles à combustible . Il s'agit d'un domaine de recherche prometteur étant donné l'intérêt croissant pour les sources d'énergie durables et propres.

Synthèse de catalyseurs mésopporeux

Le composé a été utilisé dans la synthèse de catalyseurs mésopporeux . Ces catalyseurs ont un environnement de nanoconfinement pour la synthèse par nano-moulage de nanoparticules mésopporeuses avec une mésostructure ordonnée et une morphologie dodécaédrique rhombique à température élevée .

Réaction de semi-hydrogénation

Le this compound a été utilisé dans les réactions de semi-hydrogénation . Il s'agit d'un type de réaction chimique où un composé est partiellement hydrogéné, mais pas complètement. Cela peut être utile dans divers procédés de synthèse chimique où une hydrogénation complète n'est pas souhaitée.

Réaction de réduction du p-nitrophénol

Le composé a été utilisé dans la réaction de réduction du p-nitrophénol . Il s'agit d'un type de réaction chimique où un composé est réduit, souvent en gagnant des électrons. Cela peut être utile dans divers procédés de synthèse chimique.

Safety and Hazards

Orientations Futures

Future research directions could involve exploring the properties of 3-Nitrophenylacetylene in various chemical reactions and its applications in catalysis and electrocatalysis . The development of new synthesis strategies, such as the concurrent template strategy, could also be an area of future research .

Mécanisme D'action

Target of Action

This compound is a relatively new subject of study, and its specific interactions with biological molecules are still under investigation .

Mode of Action

It’s known that the nitro group in the compound can participate in various chemical reactions, potentially influencing its interaction with biological targets .

Biochemical Pathways

As research progresses, it’s expected that more information about the compound’s role in biochemical pathways will become available .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 120 °c and density of 122±01 g/cm3, may influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitrophenylacetylene. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . The compound’s reactivity may also be influenced by the presence of other chemicals in its environment .

Propriétés

IUPAC Name |

1-ethynyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUOQPWPDONKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062807 | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-94-4 | |

| Record name | 1-Ethynyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

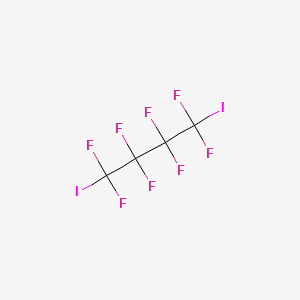

Synthesis routes and methods

Procedure details

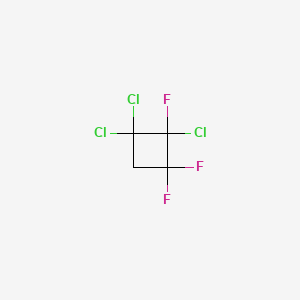

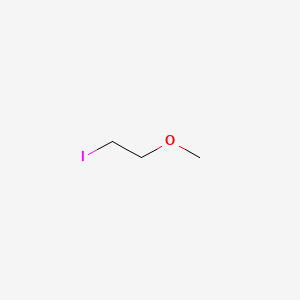

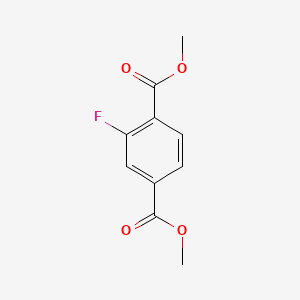

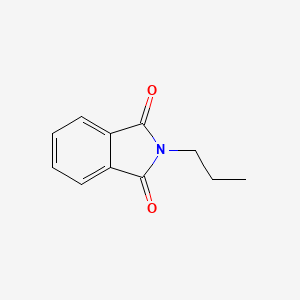

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.